molecular formula C7H6BrNO2 B1377214 5-Bromo-2-methoxyisonicotinaldehyde CAS No. 936011-17-5

5-Bromo-2-methoxyisonicotinaldehyde

Cat. No.: B1377214
CAS No.: 936011-17-5
M. Wt: 216.03 g/mol
InChI Key: GSHIHNCXBSQCLM-UHFFFAOYSA-N
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Biological Activity

5-Bromo-2-methoxyisonicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrNOC_8H_8BrNO and a molecular weight of approximately 202.06 g/mol. The presence of a bromine atom and a methoxy group on the isonicotinic framework contributes to its unique reactivity and biological activity.

Target Interactions:
The compound is known to interact with various biological macromolecules, including proteins and nucleic acids. Aldehydes like this compound can undergo reactions with nucleophiles, leading to the formation of oximes and hydrazones, which may influence several biochemical pathways.

Biochemical Pathways:
The ability of this compound to form oximes suggests it may play a role in pathways involving oxidative stress and cellular signaling. The interactions with proteins could potentially modulate enzyme activities or receptor functions, leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of isonicotinic acid exhibit antimicrobial effects. The presence of the bromine atom may enhance these properties through increased reactivity against microbial targets.
  • Anticancer Potential: There is ongoing research into the anticancer properties of compounds similar to this compound. These studies often focus on the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
  • Neuroprotective Effects: Compounds related to isonicotinic derivatives have been explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluated the antibacterial activity of various isonicotinic derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Anticancer Research:
    In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.
  • Neuroprotective Studies:
    Research exploring the neuroprotective effects of related compounds indicated that they could mitigate oxidative stress in neuronal cells. This suggests that this compound might offer similar protective benefits in neurodegenerative models .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-hydroxyisonicotinaldehydeHydroxyl group instead of methoxyAntimicrobial activity
5-BromoisonicotinaldehydeLacks methoxy groupLower reactivity
This compoundMethoxy group enhances reactivityAnticancer potential

Properties

IUPAC Name

5-bromo-2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHIHNCXBSQCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743174
Record name 5-Bromo-2-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936011-17-5
Record name 5-Bromo-2-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methoxypyridine-4-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of diisopropylamine in THF (0.1M) at 0° C. was added n-BuLi (1.1 eq.). The solution was stirred for 30 min and then was cannulated in a solution of commercially available 5-bromo-2-methoxypyridine in THF (0.1M) at −78° C. The resulting solution was stirred at −78° C. for 30 min then DMF (1.5 eq.) was added. Final reaction mixture was allowed to warm to 0° C. before it was quenched with saturated aqueous NH4Cl and then extracted with EtOAc. The organic extract was washed with saturated NaHCO3, brine, dried over MgSO4, filtered and concentrated. Purification by column chromatography on silica gel (Combi-Flash by ISCO), eluting with Hex/EtOAc (0 to 50% in 30 min) afforded the desired compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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